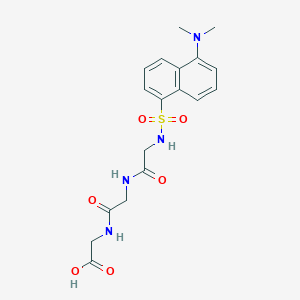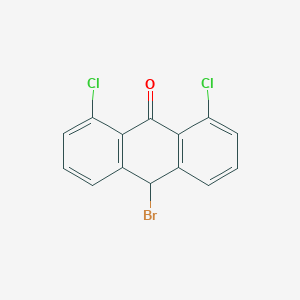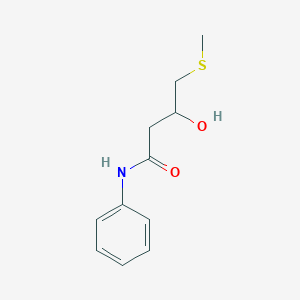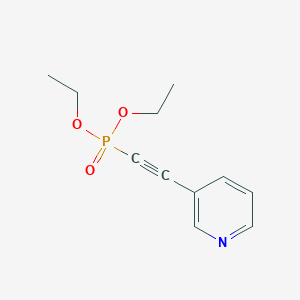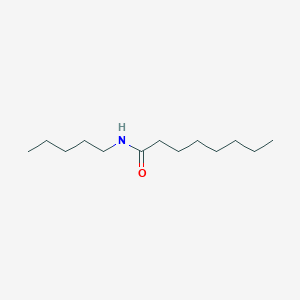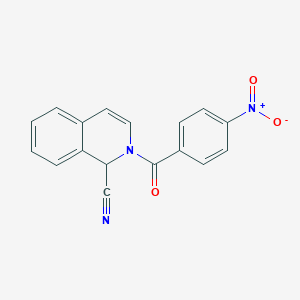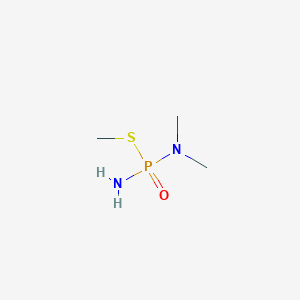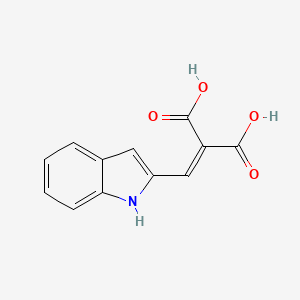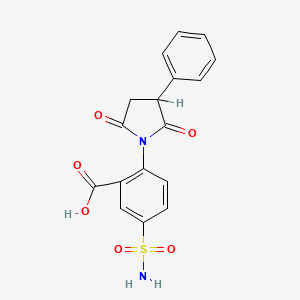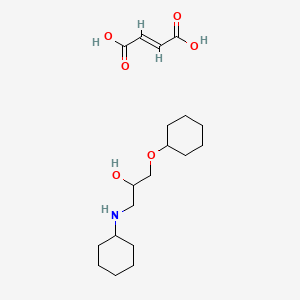
Cyclohexylamino-3-cyclohexyloxy-2-propanol maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexylamino-3-cyclohexyloxy-2-propanol maleate is a chemical compound known for its unique structure and properties. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of cyclohexylamino and cyclohexyloxy groups attached to a propanol backbone, with maleate as the counterion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexylamino-3-cyclohexyloxy-2-propanol maleate typically involves the reaction of cyclohexylamine with cyclohexanol under specific conditions. The reaction is catalyzed by an acid or base, and the product is purified through crystallization or distillation. The maleate salt is formed by reacting the synthesized compound with maleic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexylamino-3-cyclohexyloxy-2-propanol maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone, while reduction may produce cyclohexanol.
Applications De Recherche Scientifique
Cyclohexylamino-3-cyclohexyloxy-2-propanol maleate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in biochemical assays and as a buffer in biological experiments.
Medicine: It has potential therapeutic applications and is studied for its pharmacological properties.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of Cyclohexylamino-3-cyclohexyloxy-2-propanol maleate involves its interaction with specific molecular targets and pathways. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Cyclohexylamino)-3-phenoxy-2-propanol: Similar structure but with a phenoxy group instead of a cyclohexyloxy group.
1-(Cyclohexylamino)-3-(2-methoxyphenoxy)-2-propanol: Contains a methoxyphenoxy group, offering different chemical properties.
Uniqueness
Cyclohexylamino-3-cyclohexyloxy-2-propanol maleate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in scientific research.
Propriétés
Numéro CAS |
63473-99-4 |
|---|---|
Formule moléculaire |
C19H33NO6 |
Poids moléculaire |
371.5 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;1-(cyclohexylamino)-3-cyclohexyloxypropan-2-ol |
InChI |
InChI=1S/C15H29NO2.C4H4O4/c17-14(11-16-13-7-3-1-4-8-13)12-18-15-9-5-2-6-10-15;5-3(6)1-2-4(7)8/h13-17H,1-12H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
GMSWNJATHACTJK-WLHGVMLRSA-N |
SMILES isomérique |
C1CCC(CC1)NCC(COC2CCCCC2)O.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
C1CCC(CC1)NCC(COC2CCCCC2)O.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Ethenyloxy)ethyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14490134.png)
![Bis[2-(2-hydroxyethoxy)ethyl] pentanedioate](/img/structure/B14490138.png)

